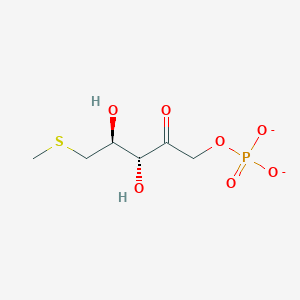
(S)-3-(Imidazol-5-yl)lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(imidazol-5-yl)lactate is the conjugate base of (S)-3-(imidazol-5-yl)lactic acid; major species at pH 7.3. It is a conjugate base of a (S)-3-(imidazol-5-yl)lactic acid.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation
(S)-3-(Imidazol-5-yl)lactate, also referred to as imidazol-5-yl-L-lactate, is metabolized by certain microorganisms. For instance, Pseudomonas acidovorans can utilize imidazol-5-yl-L-lactate as the sole carbon and energy source. Enzymes like imidazol-5-yl-lactate-NADP oxidoreductase and histidine-2-oxoglutarate aminotransferase play a pivotal role in the degradation of imidazol-5-yl-lactate by this microorganism, converting it ultimately to glutamate Coote & Hassall, 1969.
Structural Analysis
Research on (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, which shares structural similarities with (S)-3-(Imidazol-5-yl)lactate, revealed that it adopts a fully extended lactic acid side chain with a trans conformation. This structure forms a zwitterionic structure where the imidazole ring is protonated and the carboxylate group is deprotonated. The molecules are interconnected through intermolecular hydrogen bonds involving the carboxylate, imino, hydroxyl groups, and water molecules, contributing to the structural integrity of the compound Okabe & Adachi, 1999.
Enzyme Induction
Imidazol-5-ylpropionate and imidazol-5-yl-lactate can be degraded by Pseudomonas testosteroni through inducible pathways. These compounds, when used as the sole carbon source, lead to the induction of enzymes responsible for histidine catabolism. This indicates that (S)-3-(Imidazol-5-yl)lactate and similar compounds can influence the metabolic pathways and enzyme production in specific bacterial species Coote & Hassall, 1973.
Synthetic Chemistry Applications
(S)-3-(Imidazol-5-yl)lactate-related structures are used in the synthesis of various compounds. For instance, an efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter demonstrates the utility of lactate derivatives in producing compounds with potential applications in pharmaceuticals and other industries Sonar et al., 2019.
Eigenschaften
Produktname |
(S)-3-(Imidazol-5-yl)lactate |
|---|---|
Molekularformel |
C6H7N2O3- |
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/p-1/t5-/m0/s1 |
InChI-Schlüssel |
ACZFBYCNAVEFLC-YFKPBYRVSA-M |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])O |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



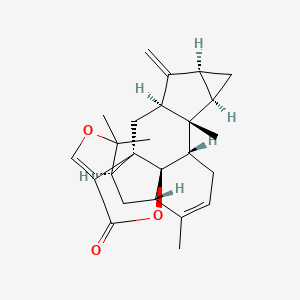
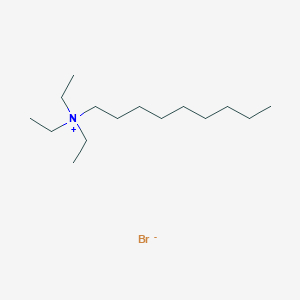

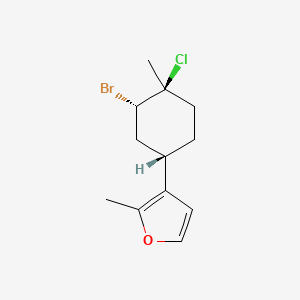

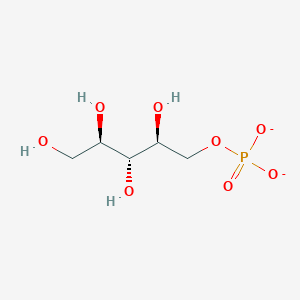
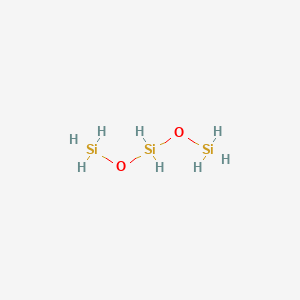
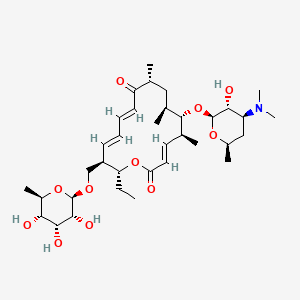
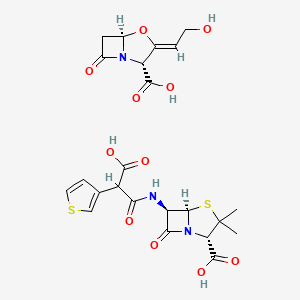
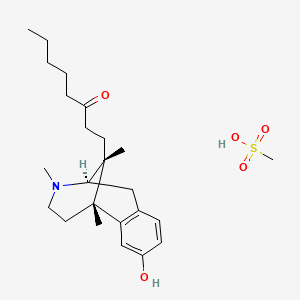
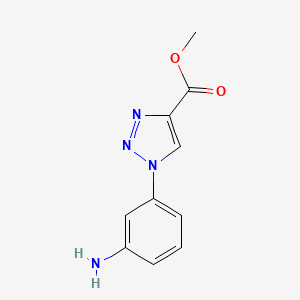
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl] 10-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1260365.png)

